ginkgolide-B
Description
Ginkgolide B (GB) is a diterpene lactone derived from Ginkgo biloba leaves, with the molecular formula C₀₀H₂₄O₁₀, a molecular weight of 424.40 g/mol, and CAS number 15291-77-7 . It is renowned for its platelet-activating factor (PAF) inhibition, which modulates platelet aggregation, asthma, and inflammation . GB exhibits neuroprotective effects by reducing oxidative stress (via enhancing SOD and GSH levels) and suppressing Aβ₁–₄₂-induced neuronal damage in Alzheimer’s disease (AD) models . Preclinical studies highlight its efficacy in mitigating cerebral ischemia-reperfusion injury by inhibiting NF-κB-mediated inflammation and apoptosis , as well as attenuating airway hyperresponsiveness in allergic asthma by reducing IgE levels and inflammatory cell recruitment .
Properties
IUPAC Name |
(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)28-11-9(21)18-8-5-7(16(2,3)4)17(18)10(22)13(24)29-15(17)30-20(18,14(25)27-8)19(6,11)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11+,15+,17+,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJOAFXDQDRGF-MMQTXUMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@H]2O)[C@@]6([C@@H](C5)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-77-7 | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b,11-trihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ginkgolide-B is challenging due to its intricate structure. Several synthetic routes have been developed, but they often involve multiple steps and low yields. One common approach involves the use of geranylgeranyl pyrophosphate as a starting material, which undergoes a series of cyclizations and functional group modifications to form the this compound structure .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves and root bark of the Ginkgo biloba tree. The extraction process includes methanolic extraction followed by liquid-liquid partitioning, column chromatography, and repeated crystallizations to isolate pure this compound .
Chemical Reactions Analysis
Biosynthetic Pathway and Enzymatic Reactions
Ginkgolide B is biosynthesized via the methylerythritol phosphate (MEP) pathway, starting with geranylgeranyl diphosphate (GGPP). Key enzymatic transformations include:
Corey’s Enantioselective Approach
-
CBS Reduction : Asymmetric reduction using Corey–Bakshi–Shibata (CBS) catalyst achieves 93% enantiomeric excess .
-
Epoxide Opening : Acid-mediated epoxide ring opening forms critical oxygenated carbons .
Oxidation and Functionalization Reactions
Ginkgolide B undergoes site-specific oxidations:
-
C10 Hydroxylation : Mediated by GbCYP720B31 during biosynthesis, enabling lactone formation .
-
Epoxidation : OsO₄-mediated dihydroxylation of alkenes in synthetic intermediates .
Challenges in Synthetic Chemistry
-
Steric Hindrance : Four contiguous fully substituted carbons complicate functionalization .
-
Oxidative Sensitivity : Multiple oxygenated groups necessitate protective group strategies .
Comparative Reaction Data
Scientific Research Applications
Neurological Disorders
Ginkgolide B is primarily recognized for its neuroprotective properties. It has been studied for its role in promoting neuronal differentiation and protecting against neurodegenerative diseases. Research indicates that Ginkgolide B enhances neuronal differentiation through the Wnt/β-catenin signaling pathway, which is crucial for brain development and repair . Additionally, it has shown promise in treating conditions such as Alzheimer's disease and age-related dementia by improving cognitive functions and reducing oxidative stress .
Migraine Treatment
Ginkgolide B has been evaluated as a potential prophylactic treatment for migraines. A study involving school-aged children demonstrated that a combination of Ginkgolide B with Coenzyme Q10, Riboflavin, and Magnesium significantly reduced the frequency of migraine attacks over three months . Its efficacy is attributed to its modulation of glutamatergic transmission and anti-platelet activating factor (PAF) activity, which are vital in migraine pathophysiology .
Cardiovascular Health
Research has indicated that Ginkgolide B may offer protective benefits against myocardial ischemia/reperfusion injury. A meta-analysis of 19 studies found that Ginkgolide B interventions significantly reduced myocardial infarct size in animal models, suggesting its potential use in cardiovascular therapies . This effect is likely mediated through its anti-inflammatory and antioxidant properties.
In Vitro and In Vivo Studies
A comprehensive study demonstrated that Ginkgolide B treatment led to decreased cell proliferation in mouse blastocysts and induced developmental injuries when administered at specific concentrations . These findings highlight the dual nature of Ginkgolide B's effects, emphasizing the need for careful dosage considerations in therapeutic applications.
Clinical Trials
Clinical trials assessing Ginkgolide B's effectiveness in migraine prophylaxis revealed significant reductions in attack frequency among participants treated with a combination therapy approach . This suggests a viable alternative to conventional migraine treatments, particularly for pediatric populations.
Summary Table of Applications
Mechanism of Action
Ginkgolide-B exerts its effects primarily by acting as a selective antagonist of glycine receptors. It inhibits the binding of glycine to its receptor, thereby modulating neurological functions. Additionally, this compound inhibits the platelet-activating factor receptor, reducing platelet aggregation and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7α-F-Ginkgolide B (7α-F-GB)
7α-F-GB, a synthetic derivative of GB, substitutes a fluorine atom at the 7α position. While structural data are available (InChIKey: NKHCTSYWTBHOAK-UUSFTXJGSA-N ), its biological activity remains underexplored in the provided evidence .
Table 1: Structural Comparison of GB and 7α-F-GB
Other Ginkgolides (A, C, J, M)
GB is distinguished by its potent PAF antagonism, while ginkgolide A and C exhibit weaker PAF binding .
Comparison with Functionally Similar Compounds
Neuroprotective Agents
Curcumin and resveratrol share GB’s neuroprotective effects but act via distinct pathways. GB suppresses RAGE and NF-κB to reduce inflammation , whereas curcumin modulates Wnt/β-catenin signaling , and resveratrol activates sirtuins.
Table 2: Functional Comparison with Neuroprotective Agents
Anti-Inflammatory Compounds
Polyphenols (e.g., flavonoids) and GB both inhibit AGE-RAGE interactions, but GB uniquely combines PAF antagonism with RAGE suppression . In contrast, parthenolide (from feverfew) shows disputed efficacy in migraine prevention, unlike GB’s preclinical promise .
PAF Inhibitors
GB’s PAF inhibition reduces post-ischemic neuronal damage , a mechanism less emphasized in compounds like Carnosic Acid, which synergizes with GB in cancer studies .
Biological Activity
Ginkgolide B (GB) is a bioactive compound derived from the leaves of the Ginkgo biloba tree, renowned for its diverse pharmacological properties. This article explores the biological activities of ginkgolide B, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.
Overview of Ginkgolide B
Ginkgolide B is one of the major terpene lactones found in Ginkgo biloba extracts, which are widely used for their potential health benefits. Research has demonstrated that ginkgolide B exhibits anti-oxidant , anti-inflammatory , anti-tumor , and neuroprotective activities, making it a compound of significant interest in pharmacological studies.
Ginkgolide B's biological activities are mediated through various mechanisms:
- Activation of PXR : Ginkgolide B enhances the expression of cytochrome P450 enzymes (CYP3A4 and MDR1) by activating the Pregnane X Receptor (PXR), which plays a crucial role in drug metabolism and detoxification processes .
- Induction of Apoptosis : In mouse embryonic stem cells, ginkgolide B induces apoptosis via reactive oxygen species (ROS) generation and activation of c-Jun N-terminal kinase (JNK) . This mechanism suggests potential implications for developmental toxicity.
- Neuroprotection : Ginkgolide B promotes neuronal differentiation through the Wnt/β-catenin signaling pathway, enhancing neurogenesis in neural stem cells . This effect may contribute to its therapeutic potential in neurodegenerative disorders.
Cardiovascular Protection
Ginkgolide B has shown promise in protecting against myocardial ischemia/reperfusion injury. A meta-analysis involving 19 studies with 437 animals indicated that ginkgolide B significantly reduces myocardial infarct size and improves cardiac function markers. The mechanisms include:
- Anti-oxidative effects : Reducing oxidative stress during ischemic events.
- Anti-inflammatory responses : Modulating inflammatory pathways to protect cardiac tissue .
Neuroprotective Effects
In studies on brain metabolism and tissue oxygenation, ginkgolide B administration resulted in decreased intracranial pressure (ICP) and improved cerebral perfusion pressure (CPP) in patients with severe brain injuries. These findings suggest that ginkgolide B can enhance brain tissue oxygenation and metabolic stability .
Research Findings
The following table summarizes key research findings related to ginkgolide B's biological activity:
Case Studies
- Myocardial Ischemia/Reperfusion Injury : A study involving rats demonstrated that ginkgolide B treatment significantly reduced myocardial damage following ischemic events, highlighting its cardioprotective properties.
- Neurodegenerative Disorders : Clinical observations suggest that ginkgolide B may improve cognitive function in patients with Alzheimer's disease, although further clinical trials are necessary to confirm efficacy.
Q & A
Q. How can computational modeling enhance this compound’s therapeutic targeting?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
